Metabolic pathway of chloroquine to N-desethyl chloroquine
Metabolic pathway of chloroquine to N-desethyl chloroquine
An In-Depth Technical Guide to the Metabolic Pathway of Chloroquine to N-desethylchloroquine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloroquine (CQ), a cornerstone therapeutic for malaria and certain autoimmune diseases, undergoes extensive metabolism in the human body, significantly influencing its efficacy and safety profile. The primary metabolic transformation is the N-deethylation of chloroquine to its major pharmacologically active metabolite, N-desethylchloroquine (DCQ). This guide provides a comprehensive technical overview of this critical metabolic pathway, elucidating the enzymatic machinery, reaction kinetics, and state-of-the-art methodologies for its characterization. We will delve into the causality behind experimental designs, from in vitro microsomal assays to in vivo pharmacokinetic studies, offering a robust framework for researchers in drug metabolism and development. The principal enzymes responsible for this biotransformation are cytochrome P450 isoforms CYP2C8 and CYP3A4/5, with a lesser but significant contribution from CYP2D6. Understanding this pathway is paramount for predicting drug-drug interactions, interpreting clinical variability, and optimizing therapeutic strategies involving chloroquine.
Part 1: The Pharmacological Context of Chloroquine Metabolism
Chloroquine, a 4-aminoquinoline derivative, has been a vital medication for decades.[1][2] Its therapeutic action, particularly in malaria, involves accumulating in the acidic food vacuole of the parasite, where it interferes with the polymerization of heme, leading to a buildup of toxic heme and parasite death.[2] Beyond its primary indication, its immunomodulatory effects have been harnessed for conditions like rheumatoid arthritis and lupus erythematosus.
The clinical response to chloroquine is not solely dependent on the parent drug. The biotransformation in the liver produces metabolites, primarily N-desethylchloroquine (DCQ) and subsequently bisdesethylchloroquine (BDCQ).[1][3] DCQ itself is an active metabolite, contributing to the overall therapeutic and toxicological profile of the drug.[2] Therefore, a granular understanding of the conversion of CQ to DCQ is fundamental for a complete pharmacological assessment. The elimination half-lives for both chloroquine and its desethyl metabolites are notably long, ranging from 20 to 60 days, with the drug being detectable in urine for months after administration.[2][4]
Part 2: The Core Metabolic Pathway: Chloroquine N-Deethylation
The conversion of chloroquine to N-desethylchloroquine is an oxidative N-dealkylation reaction, a common biotransformation for xenobiotics containing amine groups. This reaction is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system, located predominantly in the endoplasmic reticulum of hepatocytes.
Key Enzymatic Drivers
Extensive research using human liver microsomes (HLMs) and recombinant cDNA-expressed CYP enzymes has identified several isoforms capable of metabolizing chloroquine. However, the major contribution in vivo is attributed to a select few.[3]
-
CYP2C8 and CYP3A4/5 (The Workhorses): These two isoforms are consistently identified as the primary enzymes responsible for the N-deethylation of chloroquine.[1][5][6] They are characterized as low-affinity, high-capacity systems, meaning they handle the bulk of chloroquine metabolism at therapeutic concentrations.[7][8] Studies have shown a strong correlation between the rate of DCQ formation in HLMs and the specific activities of CYP2C8 (measured by paclitaxel 6α-hydroxylation) and CYP3A4/5 (measured by midazolam 1'-hydroxylation or testosterone 6β-hydroxylation).[1][7][9]
-
CYP2D6 (The High-Affinity Contributor): While contributing less to the overall metabolic clearance compared to CYP2C8 and CYP3A4, CYP2D6 exhibits a higher affinity (lower Km) for chloroquine but has a significantly lower capacity (Vmax).[7][8] This implies that at lower concentrations, CYP2D6's role may be more pronounced. Interestingly, chloroquine and its metabolites are also known to be inhibitors of CYP2D6, creating a potential for auto-inhibition and drug-drug interactions with other CYP2D6 substrates.[3][10][11]
-
Other Minor Contributors: Other isoforms, including CYP1A2 and CYP2C19, have demonstrated the ability to form DCQ in vitro, but their contribution in vivo is considered minor compared to the main three.[1][3]
Caption: Metabolic conversion of Chloroquine to N-desethylchloroquine.
Enzyme Kinetics
The kinetics of DCQ formation often display a biphasic nature when analyzed using Eadie-Hofstee plots, which is indicative of the involvement of multiple enzymes with different affinities (Km) and maximal velocities (Vmax).[1][5] This confirms the roles of both high-affinity/low-capacity (like CYP2D6) and low-affinity/high-capacity (like CYP2C8 and CYP3A4) enzymes.
Table 1: Representative Kinetic Parameters for N-desethylchloroquine (DCQ) Formation
| System | Apparent Km (µM) | Apparent Vmax (pmol/min/mg or nmol/min/mg) | Reference |
|---|---|---|---|
| Human Liver Microsomes (High Affinity) | 210 | 1.02 nmol/min/mg protein | [1][5] |
| Human Liver Microsomes (Low Affinity) | 3430 | 10.47 nmol/min/mg protein | [1][5] |
| Human Liver Microsomes (Alternate Study) | 444 ± 121 | 617 ± 128 pmol/min/mg protein |[7][8] |
Part 3: Methodologies for Pathway Characterization
A multi-pronged approach is necessary to fully elucidate the metabolic fate of a drug. This involves a logical progression from controlled in vitro systems to complex in vivo models.
In Vitro Experimental Systems: Mechanistic Insights
In vitro systems are indispensable for identifying the specific enzymes involved and for probing the mechanism of metabolism without the confounding variables of absorption, distribution, and excretion.
Rationale for Experimental Choices:
-
Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. They are the gold standard for initial in vitro metabolism screening as they represent the average enzymatic activity of a pooled donor population.
-
Recombinant CYPs: To move from correlation to causation, individual human CYP isoforms are expressed in cell systems (e.g., insect cells or bacteria). This allows for the definitive testing of each enzyme's capacity to metabolize the drug in isolation.
-
Chemical Inhibitors: Using selective chemical inhibitors provides a powerful, cost-effective method to validate findings from HLM and recombinant systems. The choice of inhibitor is critical; it must be highly selective for the target enzyme at the concentration used. For chloroquine metabolism, quercetin (a CYP2C8 inhibitor) and ketoconazole (a potent CYP3A4/5 inhibitor) are commonly used.[1][7] A significant reduction in metabolite formation in the presence of an inhibitor strongly implicates that enzyme in the pathway.
Caption: Generalized workflow for in vitro chloroquine metabolism assays.
Detailed Protocol: Characterizing Chloroquine Metabolism in Human Liver Microsomes
-
Preparation:
-
Prepare a stock solution of chloroquine in a suitable solvent (e.g., methanol or water).
-
Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH regenerating system (or NADPH itself).
-
-
Incubation Mixture:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration typically 0.2-0.5 mg/mL), and chloroquine (at various concentrations to determine kinetics).
-
For inhibition studies, pre-incubate this mixture with the selective inhibitor (e.g., quercetin or ketoconazole) for 5-10 minutes at 37°C.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH solution. The final volume is typically 200-500 µL.
-
Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal or double volume of ice-cold acetonitrile. This precipitates the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Analysis:
In Vivo Pharmacokinetic Analysis
In vivo studies are essential to understand how the drug and its metabolite behave in a complete biological system, providing crucial data on absorption, distribution, metabolism, and excretion (ADME) that informs clinical dosing regimens.
Rationale for Study Design: A typical human pharmacokinetic study involves administering a standard clinical dose of chloroquine to healthy volunteers or patients.[14][15] Blood samples are collected at multiple time points to capture the full concentration-time profile, including the absorption phase, peak concentration (Cmax), and the long elimination phase.[14][16] This allows for the calculation of key parameters like Area Under the Curve (AUC), clearance, volume of distribution, and half-life for both the parent drug (CQ) and the metabolite (DCQ).[14]
Protocol: Sample Collection and Bioanalysis for a Chloroquine PK Study
-
Subject Dosing: Administer a single oral dose of chloroquine (e.g., 600 mg base) to subjects.[16]
-
Blood Sampling:
-
Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
A typical sampling schedule would be: pre-dose (0 h), and then at 1, 2, 4, 6, 12, 24, 48, 72 hours, and continuing at extended time points like 7, 14, 21, and 28 days post-dose to capture the long elimination phase.[14][15]
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes) to separate the plasma.
-
Carefully transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalytical Method (HPLC-UV/LC-MS/MS):
-
Sample Extraction: Thaw plasma samples. To a known volume of plasma (e.g., 100-500 µL), add an internal standard. Perform protein precipitation with a solvent like acetonitrile or use a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences.[12]
-
Chromatographic Separation: Inject the extracted sample onto an HPLC or UPLC system, typically with a C18 reverse-phase column. Use a mobile phase gradient (e.g., acetonitrile and a buffered aqueous solution) to separate chloroquine and N-desethylchloroquine from each other and from endogenous plasma components.[12]
-
Detection and Quantification: Detect the compounds using a UV detector (around 343 nm) or, for higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS).[13][17] Quantify the concentrations by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in the same biological matrix.
-
Part 4: Clinical and Genetic Implications
The dominant role of CYP2C8 and CYP3A4 in chloroquine metabolism has significant clinical implications.
-
Genetic Polymorphisms: Genetic variations in the genes encoding these enzymes can lead to inter-individual differences in metabolic activity. For example, the CYP2C8*2 polymorphism has been associated with impaired chloroquine metabolism, leading to higher plasma concentrations of the parent drug and lower levels of the DCQ metabolite.[18] This can potentially alter both the efficacy and the risk of toxicity for a given dose.
-
Drug-Drug Interactions (DDIs): Co-administration of chloroquine with drugs that are potent inhibitors or inducers of CYP2C8 or CYP3A4 can alter its clearance. Conversely, as chloroquine can inhibit CYP2D6, it has the potential to increase the plasma concentrations of co-administered drugs that are primarily cleared by this pathway, such as certain beta-blockers or antidepressants.[3][11]
Part 5: Conclusion
The metabolic conversion of chloroquine to N-desethylchloroquine is a well-defined pathway predominantly mediated by CYP2C8 and CYP3A4/5, with a minor role for CYP2D6. The characterization of this pathway relies on a synergistic combination of in vitro techniques—including human liver microsomes, recombinant enzymes, and chemical inhibition—and in vivo pharmacokinetic studies with robust bioanalytical methods like HPLC and LC-MS/MS. A thorough understanding of this biotransformation is not merely an academic exercise; it is critical for drug development professionals and clinicians to anticipate sources of variability, manage drug interactions, and ensure the safe and effective use of this important medication. Future research may further explore the influence of less common genetic variants and the interplay with drug transporters to refine personalized dosing strategies.
References
-
Kim, K., et al. (2003). Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes. Archives of Pharmacal Research, 26(8), 631-637. [Link][1][5][6]
-
Projean, D., et al. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. Drug Metabolism and Disposition, 31(6), 748-753. [Link][7][8]
-
Jusko, W. J., & Creaven, P. J. (2020). Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters. Current Drug Metabolism, 21(10), 774-785. [Link][3][10]
-
Projean, D., et al. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. Semantic Scholar. [Link]
-
Paludetto, M. N., et al. (2022). Hydroxychloroquine is metabolized by CYP2D6, CYP3A4, and CYP2C8, and inhibits CYP2D6, while its metabolites also inhibit CYP3A in vitro. Åbo Akademi University Research Portal. [Link]
-
Projean, D., et al. (2003). In vitro metabolism of chloroquine: Identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2023). Chloroquine Therapy and G6PD Genotype. Medical Genetics Summaries. [Link][2]
-
Davis, T. M., et al. (2006). Pharmacokinetics of Chloroquine and Monodesethylchloroquine in Pregnancy. Antimicrobial Agents and Chemotherapy, 50(4), 1531-1534. [Link][14]
-
Yilmaz, B. (2021). Analytical Methods on Determination in Pharmaceuticals and Biological Materials of Chloroquine as Available for the Treatment of COVID-19. ResearchGate. [Link]
-
Pukrittayakamee, S., et al. (1997). The pharmacokinetics of chloroquine in healthy Thai subjects and patients with Plasmodium vivax malaria. British Journal of Clinical Pharmacology, 44(4), 379-383. [Link][15]
-
Adelusi, S. A., & Salako, L. A. (1982). Kinetics of the disposition of chloroquine and desethylchloroquine in plasma after a single oral dose of the drug. British Journal of Clinical Pharmacology, 14(4), 483-488. [Link][16]
-
Borges, V. M., et al. (2022). Influence of CYP2C8 Polymorphism on the Exposure to Chloroquine in Patients with Malaria by Plasmodium vivax—A Preliminary Study. MDPI. [Link][18]
-
Sowunmi, A., et al. (2000). Chloroquine modulation of specific metabolizing enzymes activities: investigation with selective five drug cocktail. British Journal of Clinical Pharmacology, 49(5), 455-459. [Link][11]
-
Ritschel, W. A. (2017). Pharmacology of Chloroquine and Hydroxychloroquine. Ento Key. [Link][4]
-
de Santana, D. L. P., & de Almeida, L. P. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 206, 114391. [Link][12]
-
Kaewkhao, K., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS. Bioanalysis, 11(5), 333-347. [Link][13]
Sources
- 1. Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroquine Therapy and G6PD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Chloroquine and Hydroxychloroquine | Ento Key [entokey.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 2C8 and CYP3A4/5 are Involved in Chloroquine Metabolism in Human Liver Microsomes - Archives of pharmacal research : a publication of the Pharmaceutical Society of Korea : 논문 | DBpia [dbpia.co.kr]
- 7. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chloroquine modulation of specific metabolizing enzymes activities: investigation with selective five drug cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 14. Pharmacokinetics of Chloroquine and Monodesethylchloroquine in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pharmacokinetics of chloroquine in healthy Thai subjects and patients with Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DSpace [iris.who.int]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
